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Compound of Interest

Compound Name:
N-(2-butoxyethyl)-2-

chloroacetamide

CAS No.: 1193387-64-2

Cat. No.: B1522109

Get Quote

Executive Technical Summary
N-(2-butoxyethyl)-2-chloroacetamide (CAS: 1193387-64-2) is a cysteine-reactive electrophile

belonging to the

-chloroacetamide class. In drug development and chemical biology, this molecule functions as
a covalent warhead or a ligandable fragment. Its mechanism of action is defined by the
irreversible alkylation of nucleophilic cysteine residues via an SN2 reaction.

Unlike promiscuous alkylators (e.g., iodoacetamide), the reactivity of N-(2-butoxyethyl)-2-
chloroacetamide is tuned by its secondary amide structure and the 2-butoxyethyl lipophilic tail.

The secondary amide provides hydrogen-bond donor capability to stabilize the transition state,

while the ether tail enhances membrane permeability and facilitates binding to hydrophobic

pockets adjacent to catalytic cysteines.

Key Physicochemical Parameters:

Warhead:
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-Chloroacetamide (Electrophilic)

Reaction Type: Nucleophilic Substitution (SN2)

Primary Target: Thiolate anions (

) of Cysteine (pKa < 8.0)

Mass Shift (Δm): +157.21 Da (Covalent Adduct)

Chemical Mechanism of Action (The Warhead)
The core mechanism is a bimolecular nucleophilic substitution (SN2). The reaction kinetics are

governed by the steric environment of the target cysteine and the electronic properties of the

amide.

The Reaction Coordinate
The sulfur atom of a cysteine residue (specifically the deprotonated thiolate form, Cys-S⁻) acts

as the nucleophile.[1] It attacks the

-carbon of the chloroacetamide, displacing the chloride leaving group.

Reaction Equation:

Transition State Stabilization
A critical feature distinguishing this molecule from tertiary amide analogs (like the herbicide

acetochlor) is the secondary amide (NH).

H-Bonding Effect: The amide proton (-NH-) can form an intramolecular hydrogen bond with

the incoming thiolate or the carbonyl oxygen, or an intermolecular bond with the protein

backbone.

Orbital Alignment: The reaction proceeds through a transition state where the nucleophile

approaches 180° opposite the C-Cl bond (

orbital). The planar amide system stabilizes the

-carbon, lowering the activation energy (
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).

Role of the 2-Butoxyethyl Tail
The 2-butoxyethyl group (

) is not merely a linker; it is a functional recognition element.

Amphiphilicity: The ether oxygen introduces a dipole moment allowing solubility in aqueous

media, while the butyl chain provides sufficient lipophilicity (LogP ~1.5–2.0) to penetrate cell

membranes.

Binding Affinity (

): In a Targeted Covalent Inhibitor (TCI) context, this tail occupies hydrophobic pockets near
the active site, increasing the residence time of the drug-target complex before the covalent
bond forms. This non-covalent affinity drives selectivity.

Visualization: Mechanistic Pathway
The following diagram illustrates the stepwise mechanism from cysteine activation to stable

thioether adduct formation.
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Figure 1: Kinetic pathway of cysteine alkylation. The reaction requires cysteine deprotonation

followed by specific binding (Ki) and covalent inactivation (kinact).
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Experimental Validation Protocols
To validate the mechanism and utility of N-(2-butoxyethyl)-2-chloroacetamide, the following

"self-validating" experimental workflows are recommended.

Gel-Based Competition Assay (Target Engagement)
Objective: Prove that the molecule binds to the same cysteine as a known probe.

Protocol:

Lysate Preparation: Prepare proteome lysate (1 mg/mL) in PBS (pH 7.4).

Pre-incubation: Treat lysate with N-(2-butoxyethyl)-2-chloroacetamide at varying

concentrations (0, 1, 10, 50, 100 µM) for 1 hour at 37°C.

Probe Labeling: Add a broad-spectrum fluorescent probe (e.g., IA-Rhodamine or

Desthiobiotin-Iodoacetamide) at 1 µM for 30 mins.

Quench & Denature: Add 4x SDS loading buffer +

-mercaptoethanol; boil for 5 mins.

Readout: SDS-PAGE followed by in-gel fluorescence scanning.

Validation Criteria: Disappearance of fluorescent bands indicates that N-(2-
butoxyethyl)-2-chloroacetamide successfully blocked the cysteine, preventing the

fluorescent probe from binding.

LC-MS/MS Intact Protein Analysis (Mass Shift Validation)
Objective: Confirm the stoichiometry and covalent nature of the binding.

Protocol:

Incubation: Incubate purified target protein (5 µM) with compound (50 µM) for 60 mins.

Desalting: Remove excess compound using Zeba™ Spin Desalting Columns (7K MWCO).
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MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap mass

spectrometer.

Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation Table:

Species Formula
Expected Mass
(Da)

Observation

Native Protein Baseline peak

Reagent 193.67 Elutes in solvent front

Modified Protein
Primary Adduct (+157

Da)

Double Adduct
Indicates off-

target/promiscuity

Note: The mass shift of +157.21 Da corresponds to the reagent mass (193.67) minus the

leaving group HCl (36.46).

Biological Selectivity & Toxicity
While useful as a probe, researchers must account for the intrinsic reactivity of

chloroacetamides.

Glutathione (GSH) Depletion: Like all alkylators, this molecule will react with intracellular

GSH. In cell-based assays, high concentrations (>50 µM) may induce oxidative stress

(ferroptosis) independent of the specific target inhibition [1].

pKa Selectivity: The reactivity is highest for cysteines with lower pKa (hyper-reactive

cysteines). Typical structural cysteines (pKa > 8.5) react significantly slower, providing a

window of selectivity for catalytic cysteines [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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